molecular formula C6H8O2S2 B14529425 4,5-Bis(methylsulfanyl)furan-2(5H)-one CAS No. 62715-36-0

4,5-Bis(methylsulfanyl)furan-2(5H)-one

Cat. No.: B14529425
CAS No.: 62715-36-0
M. Wt: 176.3 g/mol
InChI Key: BNNPGTFUUAXTKW-UHFFFAOYSA-N
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Description

4,5-Bis(methylsulfanyl)furan-2(5H)-one is a substituted furanone derivative characterized by two methylsulfanyl (-SMe) groups at the 4 and 5 positions of the furan-2(5H)-one core. The furanone scaffold is a γ-butenolide structure widely recognized for its presence in bioactive natural and synthetic compounds .

Properties

CAS No.

62715-36-0

Molecular Formula

C6H8O2S2

Molecular Weight

176.3 g/mol

IUPAC Name

2,3-bis(methylsulfanyl)-2H-furan-5-one

InChI

InChI=1S/C6H8O2S2/c1-9-4-3-5(7)8-6(4)10-2/h3,6H,1-2H3

InChI Key

BNNPGTFUUAXTKW-UHFFFAOYSA-N

Canonical SMILES

CSC1C(=CC(=O)O1)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis(methylsulfanyl)furan-2(5H)-one typically involves the reaction of furan derivatives with methylsulfanyl reagents under controlled conditions. One common method involves the use of 2,5-dimethylfuran as a starting material, which undergoes a series of reactions including ring opening, aldol condensation, and hydrogenation-cyclization to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the compound. This may include the use of specific catalysts and reaction conditions tailored for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4,5-Bis(methylsulfanyl)furan-2(5H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.

Scientific Research Applications

4,5-Bis(methylsulfanyl)furan-2(5H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,5-Bis(methylsulfanyl)furan-2(5H)-one involves its interaction with molecular targets through its methylsulfanyl groups. These groups can form covalent bonds with nucleophilic sites on proteins and enzymes, affecting their function. The compound may also participate in redox reactions, influencing cellular processes and pathways.

Comparison with Similar Compounds

Key Structural Features and Substituent Effects

The biological and chemical properties of furan-2(5H)-one derivatives are heavily influenced by substituent type and position. Below is a comparative analysis of structurally related compounds:

Mechanistic and Functional Insights

  • Anticancer Activity: The methylsulfanyl groups in 4,5-Bis(methylsulfanyl)furan-2(5H)-one likely enhance lipophilicity, promoting cellular uptake. The unsubstituted furan-2(5H)-one lacks therapeutic utility due to genotoxicity, highlighting the critical role of substituents in safety profiles .
  • Anti-Inflammatory and Metabolic Effects :

    • 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan demonstrates PPARα agonism, a mechanism absent in methylsulfanyl derivatives. The methoxyphenyl and indole groups may facilitate receptor binding .

Chemical Reactivity and Stability

Hydrolysis and Metabolic Pathways

  • This compound : The methylsulfanyl groups may slow hydrolysis compared to unsubstituted furan-2(5H)-one, which rapidly hydrolyzes to γ-hydroxybutyric acid .
  • 3,4-Dibromo-5-hydroxy-furan-2(2H)-one : Bromine atoms increase stability but may lead to reactive intermediates during metabolism .

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